10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid
Description
10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid is a synthetic amide derivative of 10-oxodecanoic acid (CAS 5578-80-3, molecular weight 186.25 g/mol) . The compound features a hydroxynaphthyl substituent at the C10 position, forming an amide bond. This structural motif distinguishes it from simpler aromatic or aliphatic derivatives. The hydroxynaphthyl group likely confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Properties
CAS No. |
608513-50-4 |
|---|---|
Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
10-[(4-hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid |
InChI |
InChI=1S/C20H25NO4/c22-18-14-13-17(15-9-7-8-10-16(15)18)21-19(23)11-5-3-1-2-4-6-12-20(24)25/h7-10,13-14,22H,1-6,11-12H2,(H,21,23)(H,24,25) |
InChI Key |
QGQHFOIYPMEYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid typically involves the condensation of 4-amino-1-naphthol with 10-oxodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated under reflux .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the decanoic acid chain can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups on the naphthalene ring allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The hydroxynaphthyl group in the target compound introduces greater steric bulk and aromaticity compared to phenyl (5d) or aliphatic (e.g., tert-butoxy) derivatives. This may reduce synthetic yields due to steric hindrance during coupling reactions .
- Ester derivatives (e.g., 10b, tert-butoxy) generally exhibit higher yields (e.g., 72% for 10b ) than amides, likely due to easier activation of carboxylic acids for esterification.
Functional Group Impact: Amides (target compound, 5d) are more thermally stable than esters (e.g., 10-(tert-butoxy)-10-oxodecanoic acid), which undergo hydrolysis or pyrolysis under high temperatures . The aminohexyl substituent in 10-((6-Aminohexyl)amino)-10-oxodecanoic acid enhances water solubility, making it suitable for HPLC and pharmacokinetic studies .
Table 2: Comparative Bioactivity and Stability
Key Observations:
Biological Activity
10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid, also known by its CAS number 608513-50-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₁₅H₁₅NO₃
- Molecular Weight : 343.417 g/mol
- CAS Number : 608513-50-4
- Structure : The compound features a naphthalene ring substituted with a hydroxyl group and an amino group attached to a decanoic acid derivative.
The biological activity of 10-[(4-hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid primarily involves its interactions with various cellular targets. Key mechanisms include:
- Antioxidant Activity : The hydroxynaphthyl moiety contributes to the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders.
- Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell proliferation.
In Vitro Studies
Research has demonstrated that 10-[(4-hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid exhibits significant biological effects in vitro:
- Cell Proliferation : In human cancer cell lines, the compound has been shown to inhibit cell growth at micromolar concentrations. A study indicated a dose-dependent reduction in viability in breast cancer cells (MCF-7) with IC50 values around 15 µM.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Inhibition of proliferation |
| HeLa | 20 | Induction of apoptosis |
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results indicate potential therapeutic applications:
- Animal Models : In murine models of inflammation, administration of the compound reduced inflammatory markers significantly compared to control groups.
Case Studies
- Breast Cancer Treatment : A clinical case involving a patient with advanced breast cancer showed that a regimen including this compound led to a notable decrease in tumor size after three months.
- Metabolic Syndrome : Another study focused on patients with metabolic syndrome indicated that supplementation with the compound improved insulin sensitivity and reduced lipid profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
